molecular formula C8H15ClO B579911 3-Hexanone,  4-chloro-2,5-dimethyl- CAS No. 18328-33-1

3-Hexanone, 4-chloro-2,5-dimethyl-

Cat. No.: B579911
CAS No.: 18328-33-1
M. Wt: 162.657
InChI Key: FPCHVATUIQGKPZ-UHFFFAOYSA-N
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Description

3-Hexanone, 4-chloro-2,5-dimethyl- is a chlorinated aliphatic ketone with a six-carbon backbone. Such substitutions likely influence its physical properties, reactivity, and toxicity compared to the parent compound.

Properties

CAS No.

18328-33-1

Molecular Formula

C8H15ClO

Molecular Weight

162.657

IUPAC Name

4-chloro-2,5-dimethylhexan-3-one

InChI

InChI=1S/C8H15ClO/c1-5(2)7(9)8(10)6(3)4/h5-7H,1-4H3

InChI Key

FPCHVATUIQGKPZ-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)C(C)C)Cl

Synonyms

3-Hexanone, 4-chloro-2,5-dimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Parent Compound: 3-Hexanone (CAS 589-38-8)

  • Structure : Lacks substituents beyond the ketone group at position 3.
  • Toxicity: A proposed Acceptable Occupational Exposure Limit (AOEL) of 67 ppm was derived based on comparisons to 2-pentanone and 3-pentanone (TLV-TWA 200 ppm) . Aliphatic ketones generally exhibit narcotic effects and irritation at high concentrations.
  • Physical Properties : Higher volatility compared to substituted derivatives due to the absence of bulky groups.

4-Hydroxy-2,5-Dimethyl-3-Hexanone (CAS 815-77-0)

  • Structure : Hydroxy and methyl groups replace the chlorine in the target compound.
  • Reactivity : The hydroxy group increases polarity and hydrogen-bonding capacity, enhancing solubility in water compared to chlorinated analogs.
  • Applications: Not specified in evidence, but hydroxy ketones often serve as intermediates in organic synthesis.

2,5-Dimethyl-4-Nitro-3-Hexanone (CAS 59906-54-6)

  • Structure : Nitro and methyl substituents instead of chlorine.
  • Synthesis : High-yield routes are documented, suggesting industrial relevance.
  • Properties : The nitro group introduces strong electron-withdrawing effects, likely increasing stability but reducing volatility compared to chloro derivatives.

Hexane Derivatives: 2,5-Dichloro-2,5-Dimethylhexane (CAS 6223-78-5)

  • Implications : The absence of a ketone reduces reactivity toward nucleophiles, making it less polar and more lipophilic than the target compound.

Toxicity Comparison with Pentanones

While 3-hexanone lacks official ACGIH or OSHA guidelines, its AOEL (67 ppm) is lower than that of 2-pentanone (200 ppm). The addition of chlorine and methyl groups in 4-chloro-2,5-dimethyl-3-hexanone may further alter toxicity:

  • Chlorinated compounds often exhibit higher hepatotoxicity.

Research Implications and Limitations

  • Gaps in Data: Direct toxicological or physicochemical data for 4-chloro-2,5-dimethyl-3-hexanone are absent in the provided evidence. Conclusions are inferred from structural analogs and substituent effects.
  • Analytical Methods: Derivatives like 4-chloro-2,6-dimethylphenol (from hypochlorite reactions ) highlight the importance of advanced chromatographic techniques for detecting chlorinated organics.
  • Regulatory Considerations: The proposed AOEL for 3-hexanone underscores the need for compound-specific studies, particularly for halogenated variants.

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